Structural Differentiation: 2-Methoxy vs. 4-Methoxy Cinnamoyl-Cinnamic Acid Isomers
The target compound bears a 2-methoxy substituent on the central phenyl ring. Its closest commercially catalogued analog is the 4-methoxy derivative (CAS 82885-77-6) . While both are chalcones, the position of the methoxy group critically influences the molecule's electronic distribution and steric profile. The patent on cinnamoyl-cinnamic acids explicitly includes the 2-methoxy variant (target compound) in its claims for restoring a normal cellular phenotype in transformed cells [1]. The 4-methoxy analog is chemically distinct and its inclusion in the same biological claim is not disclosed in this foundational patent, indicating that the 2-methoxy substitution pattern is a structural determinant for the claimed growth regulator activity [1].
| Evidence Dimension | Substituent Position (Methoxy group on central phenyl ring) |
|---|---|
| Target Compound Data | 2-OCH3 (ortho-methoxy cinnamoyl-cinnamic acid) |
| Comparator Or Baseline | 4-OCH3 (para-methoxy cinnamoyl-cinnamic acid, CAS 82885-77-6) |
| Quantified Difference | Positional isomerism; target compound specifically exemplified in claims for cell phenotype restoration activity. Comparator not claimed in the same context. |
| Conditions | Structural analysis based on patent claims (US4421927A) and chemical catalog entries. |
Why This Matters
For researchers replicating patent-specified biological assays on cell growth regulation, the positional isomer is not a valid substitute as the structure-activity relationship for this phenotype is sensitive to methoxy position.
- [1] US4421927A - New cinnamoyl-cinnamic acid derivative, and its use as pharmaceutical. Google Patents, 1983. View Source
